Boc-Asp-OH-15N
Overview
Description
N-(tert-Butoxycarbonyl)-L-aspartic acid-15N: (Boc-Asp-OH-15N) is a stable isotope-labeled compound. It is a derivative of L-aspartic acid, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is commonly used in peptide synthesis and various biochemical applications due to its stability and isotopic labeling, which allows for detailed studies in metabolic and structural biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp-OH-15N typically involves the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl (Boc) group. The nitrogen-15 isotope is introduced during the synthesis of the amino acid. The general steps are as follows:
Protection of the Amino Group: The amino group of L-aspartic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine.
Introduction of Nitrogen-15: The nitrogen-15 isotope is incorporated during the synthesis of the amino acid, often through the use of nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound with high isotopic purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: Employing large-scale purification techniques and rigorous quality control measures to ensure the final product meets the required specifications
Chemical Reactions Analysis
Types of Reactions: Boc-Asp-OH-15N undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: Formation of peptide bonds through reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: Substitution of the Boc group with other protecting groups or functional groups under specific conditions
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products:
Deprotected Aspartic Acid: L-aspartic acid after removal of the Boc group.
Peptides: Peptides formed through coupling reactions with other amino acids
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-Asp-OH-15N is widely used in solid-phase peptide synthesis for the preparation of labeled peptides for structural and functional studies.
Biology:
Metabolic Studies: The nitrogen-15 label allows for tracing metabolic pathways and studying nitrogen metabolism in biological systems.
Medicine:
Drug Development: Used in the synthesis of labeled peptides and proteins for drug discovery and development, enabling detailed studies of drug interactions and mechanisms of action.
Industry:
Mechanism of Action
The mechanism of action of Boc-Asp-OH-15N primarily involves its role as a building block in peptide synthesis. The Boc protecting group stabilizes the amino acid during synthesis, preventing unwanted side reactions. The nitrogen-15 label allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to investigate the structure, dynamics, and interactions of peptides and proteins at the molecular level .
Comparison with Similar Compounds
- **N-(tert-Butoxycarbonyl
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO6/c1-9(2,3)16-8(15)10-5(7(13)14)4-6(11)12/h5H,4H2,1-3H3,(H,10,15)(H,11,12)(H,13,14)/t5-/m0/s1/i10+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJBMCZQVSQJDE-PYWYPUIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][C@@H](CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584369 | |
Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204523-15-9 | |
Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 204523-15-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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